N-Hexylethylenediamine

説明

The exact mass of the compound N-Hexylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Hexylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hexylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

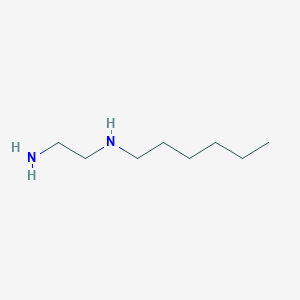

Structure

3D Structure

特性

IUPAC Name |

N'-hexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKFRZBUXRKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391653 | |

| Record name | N-Hexylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7261-70-3 | |

| Record name | N-Hexylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hexylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Utility and Physicochemical Profile of N-Hexylethylenediamine

An In-Depth Technical Guide to the Synthesis and Purification of N-Hexylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

N-Hexylethylenediamine (CAS No: 7261-70-3) is a bifunctional organic compound featuring a primary and a secondary amine, attached to a hexyl chain.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, polymers, and as a ligand in coordination chemistry. Its utility stems from the differential reactivity of its two amine groups, allowing for sequential and controlled chemical modifications. Understanding its synthesis and achieving high purity are critical for its successful application in research and development.

This guide provides a detailed examination of the primary synthesis methodologies for N-Hexylethylenediamine, offers step-by-step experimental protocols, and outlines robust purification techniques grounded in established chemical principles.

| Property | Value | Source |

| CAS Number | 7261-70-3 | [3] |

| Molecular Formula | C₈H₂₀N₂ | [3] |

| Molecular Weight | 144.26 g/mol | [3] |

| Boiling Point | 101-103 °C (at 20 mm Hg) | [3][4] |

| Density | 0.832 g/mL (at 25 °C) | [3][4] |

| Refractive Index | 1.448 (at 20 °C) | [3][4] |

PART 1: Core Synthesis Methodologies

The synthesis of N-Hexylethylenediamine can be approached via two principal routes: direct alkylation of ethylenediamine or reductive amination. The choice between these methods depends on factors such as desired selectivity, available starting materials, and scalability.

Route A: Direct Alkylation with a Hexyl Halide

This classical approach involves the nucleophilic substitution reaction between ethylenediamine and a hexyl halide (e.g., 1-bromohexane or 1-chlorohexane).[5] The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide to form the C-N bond.

Causality and Challenges : The primary challenge of this method is controlling the selectivity.[6] Since the product, N-Hexylethylenediamine, still possesses a reactive secondary amine, it can compete with the starting ethylenediamine for the hexyl halide, leading to the formation of the undesired dialkylated byproduct, N,N'-dihexylethylenediamine. Furthermore, the primary amine of the product can also react. To mitigate this, a large excess of ethylenediamine is typically used. This stoichiometric control shifts the reaction equilibrium to favor the formation of the mono-alkylated product. However, this necessitates a difficult separation of the product from the unreacted starting material post-reaction.

Route B: Reductive Amination

Reductive amination is a more controlled, two-step, one-pot process that is often preferred for producing secondary amines.[7] The reaction proceeds by first condensing hexanal with ethylenediamine to form an intermediate imine (a Schiff base). This imine is then immediately reduced in situ to the final secondary amine product.[8]

Causality and Advantages : This method offers superior control over mono-alkylation.[6] The imine formation is a reversible reaction that occurs on one of the amine groups. The subsequent reduction is irreversible and "locks in" the single hexyl group. Because the imine is reduced as it is formed, the concentration of the free aldehyde is kept low, minimizing side reactions. Furthermore, the reducing agents used, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the imine over the aldehyde, preventing the reduction of the starting aldehyde to hexanol.[6] For absolute selectivity, one amine group of ethylenediamine can be protected (e.g., with a Boc group) before reductive amination, followed by deprotection.[9]

Comparison of Synthesis Routes

| Feature | Direct Alkylation | Reductive Amination |

| Selectivity | Low; prone to over-alkylation | High; controlled mono-alkylation |

| Key Reagents | Ethylenediamine, Hexyl Halide | Ethylenediamine, Hexanal, Reducing Agent |

| Primary Challenge | Separation of product from large excess of starting material | Handling of specialized reducing agents |

| Control | Difficult; relies on stoichiometry | Excellent; kinetically controlled |

| Waste Products | Halide salts | Borate salts, water |

PART 2: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for safety, efficiency, and purity.

Protocol 1: Synthesis via Reductive Amination (Preferred Method)

This protocol is based on established procedures for reductive amination of aldehydes with primary amines.[6][8]

Step-by-Step Methodology:

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add ethylenediamine (36.0 g, 0.6 mol, 5 equivalents).

-

Solvent Addition: Add methanol (250 mL) as the solvent and cool the mixture to 0 °C in an ice bath.

-

Aldehyde Addition: Slowly add hexanal (12.0 g, 0.12 mol, 1 equivalent) dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C.

-

Imine Formation: After the addition is complete, allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

-

Reduction: Recool the mixture to 0 °C. In a separate beaker, dissolve sodium borohydride (NaBH₄) (5.4 g, 0.144 mol, 1.2 equivalents) in 50 mL of methanol. Note: While NaBH₃CN is more selective, NaBH₄ is often sufficient when the aldehyde is added slowly to an excess of the amine and can be easier to handle. Add the NaBH₄ solution dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Quenching and Workup: Carefully quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add 100 mL of 2M sodium hydroxide solution to the residue and extract the aqueous phase with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Hexylethylenediamine.

PART 3: Purification Methodologies

Crude N-Hexylethylenediamine from either synthesis route will contain unreacted starting materials, byproducts, and solvent residues. High-purity material is typically obtained through fractional distillation under reduced pressure.

Fractional Distillation Under Reduced Pressure

Rationale : N-Hexylethylenediamine has a relatively high boiling point (204-205 °C at atmospheric pressure, estimated). Distilling at this temperature risks thermal decomposition.[10] By reducing the pressure, the boiling point is significantly lowered (101-103 °C at 20 mm Hg), allowing for a safe and effective separation from both lower-boiling impurities (like residual solvents) and higher-boiling impurities (like the dialkylated byproduct).[3][10] This technique is standard for purifying similar diamines like hexamethylenediamine.[11][12]

Protocol 2: Purification by Vacuum Distillation

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a Vigreux column (or other fractionating column), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glassware joints are properly greased and sealed.

-

Charging the Flask: Transfer the crude N-Hexylethylenediamine into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

-

Applying Vacuum: Gradually reduce the pressure in the system to the target pressure of approximately 20 mm Hg.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Fraction Collection: Collect and discard any initial low-boiling fractions. As the temperature at the distillation head stabilizes near the expected boiling point (101-103 °C), switch to a clean receiving flask to collect the purified N-Hexylethylenediamine fraction.

-

Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of dark, high-boiling residue remains in the distillation flask.

-

System Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly and carefully reintroducing air into the system to release the vacuum.

-

Storage: Store the purified, colorless product under an inert atmosphere (nitrogen or argon) to prevent degradation and absorption of CO₂ and water.[13]

PART 4: Characterization and Quality Control

The identity and purity of the final product must be validated through standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 144.26) and assess purity by detecting any residual starting materials or byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and integrations of the protons and carbons in the hexyl and ethylenediamine moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches (typically 3300-3500 cm⁻¹) and C-N stretches.[14]

By adhering to these rigorous synthesis and purification protocols, researchers and drug development professionals can obtain high-purity N-Hexylethylenediamine, ensuring the reliability and reproducibility of their subsequent experimental work.

References

- US20200407310A1 - Process for purifying hexamethylenediamine - Google Patents. (n.d.). Google Patents.

- US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents. (n.d.). Google Patents.

-

Hexamethylenediamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- CN103421042A - Production method of hexamethylenediamine-N,N,N',N'-tetrakis - Google Patents. (n.d.). Google Patents.

- CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents. (n.d.). Google Patents.

- CN111056948B - Process for preparing hexamethylenediamine - Google Patents. (n.d.). Google Patents.

- US2987452A - Method for the purification of hexamethylenediamine - Google Patents. (n.d.). Google Patents.

-

Purification of Organic Materials and Study of Polymers Therefrom. - DTIC. (n.d.). DTIC. Retrieved from [Link]

-

N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. (2012). Chemical Papers. Retrieved from [Link]

-

Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020, November 2). YouTube. Retrieved from [Link]

- US3193472A - Process for the purification of hexamethylenediamine - Google Patents. (n.d.). Google Patents.

- CN106810454A - A kind of method for preparing hexamethylene diamine - Google Patents. (n.d.). Google Patents.

-

preparation of anhydrous - ethylenediamine - Pure and Applied Chemistry. (n.d.). De Gruyter. Retrieved from [Link]

- US2889256A - Purification of hexamethylene diamine - Google Patents. (n.d.). Google Patents.

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

-

How to protect one amine group in ethylenediamine, it's possible? - ResearchGate. (2018, November 22). ResearchGate. Retrieved from [Link]

- CN1758942B - Distillation process for separating hexamethylenediamine from a mixture comprising hexamethylenediamine, 6-aminocapronitrile and tetrahydroazepine - Google Patents. (n.d.). Google Patents.

-

Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

- CN112079725A - Method for producing hexamethylene diamine - Google Patents. (n.d.). Google Patents.

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved from [Link]

- US4290946A - Preparation of hexamethyleneimine - Google Patents. (n.d.). Google Patents.

-

SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3 - ResearchGate. (2012). ResearchGate. Retrieved from [Link]

-

Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (2014). Chinese Chemical Letters. Retrieved from [Link]

-

Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope - eScholarship. (n.d.). eScholarship, University of California. Retrieved from [Link]

- FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents. (n.d.). Google Patents.

Sources

- 1. N-HEXYLETHYLENEDIAMINE | 7261-70-3 [m.chemicalbook.com]

- 2. N-HEXYLETHYLENEDIAMINE CAS#: 7261-70-3 [m.chemicalbook.com]

- 3. 7261-70-3 CAS MSDS (N-HEXYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. How To [chem.rochester.edu]

- 11. US20200407310A1 - Process for purifying hexamethylenediamine - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. CN106810454A - A kind of method for preparing hexamethylene diamine - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Hexylethylenediamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hexylethylenediamine (CAS No: 7261-70-3). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available experimental data with predictive methodologies to offer a detailed profile of the compound. The guide covers fundamental properties, including molecular structure, boiling point, density, and solubility, alongside predicted pKa values and spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key physicochemical parameters, providing both the "how" and the "why" behind the methodologies. This document aims to serve as an essential resource, fostering a deeper understanding of N-Hexylethylenediamine's behavior and facilitating its application in research and development.

Introduction and Molecular Identity

N-Hexylethylenediamine, systematically named N¹-hexyl-1,2-ethanediamine, is a diamine featuring a primary and a secondary amine group. Its structure consists of an ethylenediamine backbone with a hexyl group attached to one of the nitrogen atoms. This configuration imparts both hydrophilic (amine groups) and lipophilic (hexyl chain) characteristics, making it a molecule of interest in various applications, including as a building block in the synthesis of surfactants, polymers, and pharmaceutical intermediates.

Understanding the fundamental physicochemical properties of N-Hexylethylenediamine is paramount for its effective handling, application, and the prediction of its behavior in chemical and biological systems. This guide provides a detailed examination of these properties, grounded in both established data and advanced predictive models.

Caption: Molecular Structure of N-Hexylethylenediamine.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Hexylethylenediamine. Where experimental data is not available, predicted values are provided and noted.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₂₀N₂ | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| CAS Number | 7261-70-3 | [1][2][3] |

| Appearance | Colorless liquid (presumed) | General observation for similar amines |

| Melting Point | 52 °C (estimate) | [3] |

| Boiling Point | 101-103 °C at 20 mmHg | [1][2][3] |

| Density | 0.832 g/mL at 25 °C | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.448 | [1][3] |

| Flash Point | 190 °F (87.8 °C) | [3] |

| pKa₁ (Primary Amine) | ~10.6 (Predicted) | ACD/Labs Percepta, ChemAxon MarvinSketch[4][5][6][7][8][9][10][11][12][13][14][15] |

| pKa₂ (Secondary Amine) | ~11.1 (Predicted) | ACD/Labs Percepta, ChemAxon MarvinSketch[4][5][6][7][8][9][10][11][12][13][14][15] |

| Solubility in Water | Soluble (Predicted) | "Like dissolves like" principle |

| Solubility in Ethanol | Soluble (Predicted) | "Like dissolves like" principle |

| Solubility in Methanol | Soluble (Predicted) | "Like dissolves like" principle |

| Solubility in Acetone | Soluble (Predicted) | "Like dissolves like" principle |

| Solubility in Hexane | Sparingly soluble to insoluble (Predicted) | "Like dissolves like" principle |

Interpretation of Physicochemical Properties

-

Boiling Point: The boiling point of 101-103 °C at a reduced pressure of 20 mmHg indicates that N-Hexylethylenediamine is a relatively high-boiling liquid under atmospheric pressure. This is due to the presence of two amine groups capable of hydrogen bonding, which increases the intermolecular forces that must be overcome for vaporization.

-

Density: With a density of 0.832 g/mL, N-Hexylethylenediamine is less dense than water.

-

pKa Values: The predicted pKa values suggest that both the primary and secondary amine groups are basic. The secondary amine is predicted to be slightly more basic than the primary amine, which is a common trend in alkylamines due to the electron-donating effect of the additional alkyl group. These values are crucial for understanding how the molecule will behave in acidic or basic environments, its potential to form salts, and its nucleophilicity in chemical reactions.

-

Solubility: The presence of two polar amine groups capable of hydrogen bonding suggests that N-Hexylethylenediamine will be soluble in polar protic solvents like water, ethanol, and methanol.[16][17][18][19] It is also expected to be soluble in polar aprotic solvents like acetone. Conversely, the nonpolar hexyl chain will limit its solubility in nonpolar solvents like hexane. This amphiphilic nature is a key characteristic of the molecule.

Experimental Protocols for Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of N-Hexylethylenediamine. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Boiling Point (Micro-Scale Method)

Rationale: For small sample volumes, a micro-boiling point determination using a Thiele tube provides an accurate measurement by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Experimental Workflow for Micro-Boiling Point Determination.

Detailed Methodology:

-

Sample Preparation: Place approximately 0.5 mL of N-Hexylethylenediamine into a small, clean, and dry test tube.

-

Capillary Tube Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Secure the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp a Thiele tube to a ring stand and fill it with mineral oil to a level just above the top of the side arm.

-

Immersion: Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the mineral oil level is above the liquid sample but below the top of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. Convection currents will ensure even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Recording the Boiling Point: Remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

-

Repeat: Allow the apparatus to cool slightly and repeat the measurement to ensure accuracy.

Determination of Solubility (Qualitative Method)

Rationale: This method systematically assesses the solubility of N-Hexylethylenediamine in various solvents to classify it based on its polarity and the presence of acidic/basic functional groups.

Detailed Methodology:

-

Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: deionized water, ethanol, methanol, acetone, and hexane.

-

Sample Addition: To each test tube, add approximately 0.1 mL of N-Hexylethylenediamine.

-

Mixing: Vigorously shake each test tube for 30 seconds.

-

Observation: Observe each test tube for the formation of a single, clear phase (soluble), two distinct layers (insoluble), or a cloudy mixture (partially soluble). Record the observations.

-

Acid/Base Solubility:

-

To a new test tube with 1 mL of 5% aqueous HCl, add 0.1 mL of N-Hexylethylenediamine. Observe for solubility. As an amine, it is expected to dissolve through the formation of a water-soluble ammonium salt.

-

To a new test tube with 1 mL of 5% aqueous NaOH, add 0.1 mL of N-Hexylethylenediamine. Observe for solubility. No reaction is expected, and solubility will be similar to that in water.

-

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a precise method for determining the pKa of the amine functional groups by monitoring the pH change of a solution of N-Hexylethylenediamine as it is titrated with a strong acid. The pKa values correspond to the pH at the half-equivalence points.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Methodology:

-

Solution Preparation:

-

Accurately prepare a 0.1 M solution of N-Hexylethylenediamine in deionized water.

-

Accurately prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 25.00 mL) of the N-Hexylethylenediamine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Slowly add the HCl solution in small increments (e.g., 0.5 mL) to the beaker, stirring continuously.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

As the pH begins to change rapidly, add the titrant in smaller increments (e.g., 0.1 mL).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Identify the two equivalence points from the steepest parts of the curve.

-

Determine the volume of HCl at each half-equivalence point (half the volume of HCl required to reach each equivalence point).

-

The pH of the solution at the first half-equivalence point is equal to pKa₂ (for the secondary amine), and the pH at the second half-equivalence point is equal to pKa₁ (for the primary amine).

-

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for N-Hexylethylenediamine, this section provides predicted spectral data based on computational models and analysis of similar compounds. These predictions are valuable for structural elucidation and quality control purposes.

¹H NMR Spectroscopy (Predicted)

Rationale: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the expected electronic environment of each proton.[20][21][22][23][24]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal) | 0.9 | Triplet | 3H |

| -CH₂- (hexyl chain) | 1.3 - 1.6 | Multiplet | 8H |

| -NH-CH₂- (hexyl) | 2.6 - 2.8 | Triplet | 2H |

| -CH₂-NH₂ | 2.8 - 3.0 | Triplet | 2H |

| -NH- | 1.0 - 2.0 (broad) | Singlet | 1H |

| -NH₂ | 1.0 - 2.0 (broad) | Singlet | 2H |

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the terminal methyl group of the hexyl chain, the methylene groups of the hexyl chain, and the methylene groups adjacent to the nitrogen atoms. The protons on the nitrogen atoms will likely appear as broad singlets and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy (Predicted)

Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.[25][26][27][28]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (terminal) | ~14 |

| -CH₂- (hexyl chain) | 22 - 32 |

| -NH-CH₂- (hexyl) | ~50 |

| -CH₂-NH₂ | ~42 |

| -NH-CH₂-CH₂-NH₂ | ~52 |

Interpretation: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly attached to the nitrogen atoms will be shifted downfield due to the electronegativity of nitrogen.

Infrared (IR) Spectroscopy (Predicted)

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[29][30][31][32][33]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary and Secondary Amine |

| 2850 - 2960 | C-H stretch | Alkane |

| 1590 - 1650 | N-H bend | Primary Amine |

| 1450 - 1470 | C-H bend | Alkane |

| 1000 - 1250 | C-N stretch | Amine |

Interpretation: The IR spectrum of N-Hexylethylenediamine is expected to show characteristic peaks for the N-H stretches of both primary and secondary amines, as well as the C-H stretches of the alkyl groups. The N-H bending vibration of the primary amine will also be a key feature.

Mass Spectrometry (Predicted)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted m/z values for common adducts:

-

[M+H]⁺: 145.170

-

[M+Na]⁺: 167.152

Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N-Hexylethylenediamine. The fragmentation pattern will likely involve cleavage of the C-C and C-N bonds, leading to characteristic fragment ions.

Safety and Handling

N-Hexylethylenediamine is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide has provided a detailed and comprehensive overview of the physicochemical properties of N-Hexylethylenediamine. By combining available experimental data with robust predictive methods, a thorough profile of the molecule has been established. The inclusion of detailed experimental protocols offers practical guidance for researchers needing to verify or determine these properties in their own laboratories. This document serves as a valuable resource for scientists and professionals, enabling a more informed and effective use of N-Hexylethylenediamine in their research and development endeavors.

References

-

Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019). Molecular Informatics. [Link]

-

What is the pKa of my compound? (2025). ACD/Labs. [Link]

-

Predicting pKa. (2023). Chemaxon. [Link]

-

MarvinSketch : Calculations Menu. SCFBio. [Link]

-

N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. Chemdad. [Link]

-

Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta. [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). University of Regina. [Link]

-

pKa calculation. Chemaxon Docs. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

Decades of Reliable pKa Predictions. ACD/Labs. [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. [Link]

-

Computational Approaches to Predict pKa Values. (2015). ResearchGate. [Link]

-

Tools for Estimating pKa. (2011). YouTube. [Link]

-

Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). National Center for Biotechnology Information. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Calculators & Predictors. Chemaxon. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. PMC - PubMed Central. [Link]

-

N,N'-Dihexylethylenediamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

pKa values predicted using Marvin Sketch 16.11.28. ResearchGate. [Link]

-

Training the pKa Plugin. Chemaxon Docs. [Link]

-

IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. ResearchGate. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Protic solvent. Wikipedia. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Hans Reich. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Prioritised substance group: Aprotic solvents. HBM4EU. [Link]

-

6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]

Sources

- 1. 7261-70-3 CAS MSDS (N-HEXYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-Hexylethylenediamine | C8H20N2 | CID 3345103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. chemaxon.com [chemaxon.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. chemaxon.com [chemaxon.com]

- 14. researchgate.net [researchgate.net]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. Protic solvent - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 19. hbm4eu.eu [hbm4eu.eu]

- 20. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. compoundchem.com [compoundchem.com]

- 27. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 28. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 29. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 30. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. IR Absorption Table [webspectra.chem.ucla.edu]

- 33. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to N-Hexylethylenediamine (CAS No. 7261-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexylethylenediamine, with the CAS registry number 7261-70-3, is a diamine compound featuring a hexyl group attached to one of the nitrogen atoms of an ethylenediamine backbone. This structural motif imparts a combination of hydrophilic and lipophilic properties, making it a versatile building block in organic synthesis and a candidate for various applications in research and development. Its utility spans from being a key intermediate in the synthesis of more complex molecules to its potential use as a ligand or a modifying agent in polymer and materials science. This guide provides a comprehensive overview of its properties, safety considerations, and practical applications, tailored for the scientific community.

Physicochemical and Computational Properties

A thorough understanding of the physicochemical properties of N-Hexylethylenediamine is fundamental to its effective application in a laboratory setting. These properties dictate its behavior in different solvents and reaction conditions, and inform purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀N₂ | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2][3] |

| Boiling Point | 101-103 °C at 20 mm Hg | [2][4][5][6] |

| Density | 0.832 g/mL at 25 °C | [2][4][5][6] |

| Refractive Index (n20/D) | 1.448 | [2][5][6] |

| Flash Point | 190 °F | [2][6] |

| Melting Point (estimate) | 52 °C | [5][6] |

| SMILES | CCCCCCNCCN | [1] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |

| logP | 1.115 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 7 | [1] |

These properties suggest that N-Hexylethylenediamine is a relatively non-volatile liquid at room temperature with a moderate density. Its boiling point under vacuum indicates that vacuum distillation is a suitable method for purification. The presence of two amine groups contributes to its basicity and its ability to act as a bidentate ligand.

Molecular Structure

The molecular structure of N-Hexylethylenediamine is fundamental to its chemical reactivity and physical properties. The presence of both a primary and a secondary amine, along with a six-carbon alkyl chain, allows for a range of chemical transformations.

Caption: Molecular Structure of N-Hexylethylenediamine.

Safety and Handling

N-Hexylethylenediamine is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification:

Precautionary Statements:

-

Prevention:

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P316: Get emergency medical help immediately.[4]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

-

Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

-

Spill Management: In case of a spill, evacuate the area. Use spark-proof tools and explosion-proof equipment for cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

Applications in Research and Development

The bifunctional nature of N-Hexylethylenediamine, possessing both a nucleophilic amine and a lipophilic hexyl chain, makes it a valuable intermediate in several areas of chemical synthesis and materials science.

-

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary and secondary amines can be selectively functionalized to introduce diverse functionalities.

-

Polymer Chemistry: Diamines are fundamental monomers in the synthesis of polyamides and polyurethanes. N-Hexylethylenediamine can be used to introduce flexible aliphatic chains into polymer backbones, modifying their physical properties such as elasticity and solubility.

-

Surfactants and Chelating Agents: The amphiphilic nature of N-Hexylethylenediamine suggests its potential use in the formulation of surfactants and detergents. The two nitrogen atoms can also act as a chelating agent for various metal ions.

Experimental Protocol: Synthesis of a Disubstituted Urea Derivative

This protocol outlines a representative synthesis using N-Hexylethylenediamine to form a disubstituted urea, a common scaffold in medicinal chemistry. The rationale is to demonstrate the reactivity of the amine groups with an electrophile, in this case, an isocyanate.

Objective: To synthesize N-(6-aminohexyl)-N'-phenylurea from N-Hexylethylenediamine and phenyl isocyanate.

Materials:

-

N-Hexylethylenediamine (CAS 7261-70-3)

-

Phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Hexylethylenediamine (1.44 g, 10 mmol) in anhydrous DCM (20 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture and carbon dioxide. Cooling the reaction mixture helps to control the exothermicity of the reaction between the amine and the isocyanate.

-

-

Addition of Phenyl Isocyanate: Add phenyl isocyanate (1.19 g, 10 mmol) dropwise to the stirred solution over 10 minutes.

-

Rationale: Dropwise addition ensures that the reaction proceeds smoothly and prevents a rapid temperature increase.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent system).

-

Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product.

-

-

Workup: a. Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

- Rationale: The bicarbonate solution neutralizes any unreacted isocyanate and acidic byproducts. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer with brine (20 mL).

- Rationale: The brine wash helps to remove any remaining aqueous impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Rationale: Drying the organic layer removes residual water, and rotary evaporation efficiently removes the volatile solvent.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM and methanol.

-

Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on their different polarities.

-

Logical Workflow for Synthesis and Purification

Caption: Workflow for the Synthesis and Purification of a Urea Derivative.

Conclusion

N-Hexylethylenediamine is a valuable chemical intermediate with a unique combination of properties that make it suitable for a wide range of applications in both academic and industrial research. Its handling requires strict adherence to safety protocols due to its corrosive nature. A thorough understanding of its reactivity and physical properties, as outlined in this guide, is crucial for its successful application in the synthesis of novel compounds and materials.

References

-

Hexamethylenediamine - Wikipedia. [Link]

-

Safety Data Sheet. [Link]

-

N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. [Link]

-

N-hexylethylenediamine (C8H20N2) - PubChemLite. [Link]

-

N-Hexylethylenediamine | C8H20N2 | CID 3345103 - PubChem - NIH. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 7261-70-3 CAS MSDS (N-HEXYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. N-HEXYLETHYLENEDIAMINE CAS#: 7261-70-3 [m.chemicalbook.com]

- 6. N-HEXYLETHYLENEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

A Technical Guide to the Spectroscopic Characterization of N-Hexylethylenediamine

Preamble: Navigating Spectroscopic Analysis with Predictive Expertise

In the realm of chemical synthesis and drug development, the unambiguous structural confirmation of molecules is paramount. N-Hexylethylenediamine, a diamine featuring both primary and secondary amine functionalities linked by a hexyl chain, presents a unique spectroscopic fingerprint. This guide provides an in-depth technical exploration of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

It must be noted that while N-Hexylethylenediamine is a known chemical entity[1][2], a comprehensive set of publicly available, experimentally-derived spectra is scarce. Therefore, this document adopts a predictive methodology, grounded in the fundamental principles of spectroscopy and corroborated by data from structurally analogous compounds. This approach serves as a robust framework for researchers to interpret their own experimental data, validate synthesis, and ensure material purity. We will not merely present data; we will elucidate the causal relationships between molecular structure and spectral output, a cornerstone of expert analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the carbon-hydrogen framework and its immediate chemical environment.

Predicted ¹H NMR Spectrum of N-Hexylethylenediamine

The structure of N-Hexylethylenediamine (C₈H₂₀N₂) dictates a specific set of proton environments, each with a characteristic chemical shift (δ), integration value, and splitting pattern (multiplicity). The presence of two distinct amine groups and an aliphatic chain results in a relatively complex but interpretable spectrum.

Causality in Chemical Shifts: The electronegativity of the nitrogen atoms is the dominant factor influencing the ¹H NMR spectrum. Protons on carbons directly attached to a nitrogen (α-carbons) are "deshielded," meaning they experience a stronger effective magnetic field and thus resonate at a higher chemical shift (further downfield) compared to protons on carbons further away.

Table 1: Predicted ¹H NMR Spectral Data for N-Hexylethylenediamine

| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-a (-CH₃) | ~0.90 | Triplet (t) | 3H | Terminal methyl group, split by adjacent CH₂ (H-b). |

| H-b,c,d (-CH₂-) | ~1.30 | Multiplet (m) | 6H | Protons of the central methylene groups in the hexyl chain, with overlapping signals. |

| H-e (-CH₂-) | ~1.50 | Quintet (quint) | 2H | Methylene group adjacent to the CH₂ group bonded to the secondary amine (H-f). |

| H-f (-CH₂-NH-) | ~2.65 | Triplet (t) | 2H | Methylene group α to the secondary amine, deshielded by nitrogen. Split by H-e. |

| H-g (-NH-CH₂-) | ~2.75 | Triplet (t) | 2H | Methylene group of the ethylenediamine moiety, adjacent to the secondary amine. Split by H-h. |

| H-h (-CH₂-NH₂) | ~2.85 | Triplet (t) | 2H | Methylene group of the ethylenediamine moiety, adjacent to the primary amine. Split by H-g. |

| H-i (-NH- & -NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | 3H | Amine protons. Signal is often broad and its position is concentration/solvent dependent. May exchange with D₂O. |

Note: Predictions are based on established chemical shift principles and data from similar aliphatic amines.[3][4]

Predicted ¹³C NMR Spectrum of N-Hexylethylenediamine

¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and their electronic state. As with ¹H NMR, carbons closer to the electronegative nitrogen atoms will appear further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for N-Hexylethylenediamine

| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |

|---|---|---|

| C-1 (-CH₃) | ~14.0 | Terminal methyl carbon of the hexyl group. |

| C-2, C-3 (-CH₂-) | ~22.6, ~27.2 | Methylene carbons in the middle of the hexyl chain. |

| C-4 (-CH₂-) | ~31.8 | Methylene carbon further from the nitrogen influence. |

| C-5 (-CH₂-) | ~29.5 | Methylene carbon beta to the secondary amine nitrogen. |

| C-8 (-CH₂-NH₂) | ~41.5 | Carbon α to the primary amine, significantly deshielded. |

| C-6 (-CH₂-NH-) | ~49.5 | Carbon α to the secondary amine. |

| C-7 (-NH-CH₂-) | ~52.0 | Carbon in the ethylenediamine moiety, α to both primary and secondary amines, showing strong deshielding. |

Note: Predicted shifts are derived from analysis of similar structures like hexamethylenediamine and N-ethylethylenediamine.[5][6]

Experimental Protocol: NMR Spectrum Acquisition

This self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-Hexylethylenediamine into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is an excellent choice for providing a lock signal and solubilizing the amine. For observing N-H proton exchange, a second sample can be prepared in Deuterium Oxide (D₂O).

-

Cap the tube and gently invert several times to ensure complete dissolution.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks. This is validated by observing the peak shape of the residual solvent signal (e.g., CHCl₃ at 7.26 ppm).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse angle of 45-90 degrees.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

Caption: Diagram 2: A robust workflow for acquiring FTIR spectra via ATR.

Part 3: Synergistic Data Interpretation for Unambiguous Confirmation

Neither NMR nor IR spectroscopy alone provides a complete picture. True analytical authority is achieved by synthesizing the data from both techniques. Each method validates and complements the other, creating a self-reinforcing analytical system.

-

IR provides the initial checklist of functional groups. For N-Hexylethylenediamine, it confirms the presence of primary and secondary amines (N-H stretches) and the aliphatic chain (C-H stretches).

-

NMR then provides the detailed structural blueprint. It confirms the exact number of carbon and hydrogen environments, their connectivity through splitting patterns, and their relative quantities through integration.

This synergistic approach allows a scientist to move from a general identification of functional groups to a definitive confirmation of the molecule's unique isomeric structure.

Caption: Diagram 3: The synergy between IR and NMR for structural proof.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of N-Hexylethylenediamine. By understanding the underlying principles and the expected spectral features in both ¹H/¹³C NMR and IR spectroscopy, researchers and drug development professionals can confidently verify the structure and purity of their materials. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data essential for scientific integrity and advancement.

References

Sources

- 1. N-Hexylethylenediamine | C8H20N2 | CID 3345103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7261-70-3 CAS MSDS (N-HEXYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Hexamethylenediamine(124-09-4) 13C NMR spectrum [chemicalbook.com]

- 6. Ethylenediamine(107-15-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Hexylethylenediamine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Hexylethylenediamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and computational modeling of this flexible diamine. A significant focus is placed on the interplay of steric and electronic factors, including the potential for intramolecular hydrogen bonding, which dictates the molecule's preferred three-dimensional structure. This guide combines theoretical principles with detailed, actionable protocols for both synthesis and computational analysis, offering a robust framework for understanding and manipulating N-alkylethylenediamines in various scientific contexts.

Introduction: The Significance of N-Alkylethylenediamines

N-alkylethylenediamines represent a class of organic compounds with significant utility in coordination chemistry, catalysis, and as building blocks in the synthesis of more complex molecules, including pharmaceuticals. Their structural and electronic properties are largely dictated by the nature of the N-alkyl substituent and the conformational flexibility of the ethylenediamine backbone. N-Hexylethylenediamine, with its hexyl chain, introduces a significant lipophilic component, influencing its solubility, reactivity, and intermolecular interactions. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its behavior in chemical systems and for the rational design of novel applications.

This guide will first outline a reliable synthetic route to N-Hexylethylenediamine. Subsequently, it will explore the expected spectroscopic signatures of the molecule, drawing comparisons with related diamines. The core of this document is a detailed exposition of the conformational analysis of N-Hexylethylenediamine, employing modern computational chemistry techniques. We will explore the key dihedral angles that define its shape and investigate the energetic landscape of its various conformers.

Synthesis of N-Hexylethylenediamine

The synthesis of unsymmetrical N-alkylethylenediamines like N-Hexylethylenediamine can be achieved through several routes. A common and effective method is the reductive amination of an aldehyde with a diamine. In this case, hexanal can be reacted with an excess of ethylenediamine, followed by reduction of the resulting imine intermediate.

Reaction Scheme

The overall reaction is as follows:

Step 1: Imine Formation CH₃(CH₂)₄CHO + H₂N(CH₂)₂NH₂ → CH₃(CH₂)₄CH=N(CH₂)₂NH₂ + H₂O

Step 2: Reduction CH₃(CH₂)₄CH=N(CH₂)₂NH₂ + [H] → CH₃(CH₂)₅NH(CH₂)₂NH₂

A suitable reducing agent for this transformation is sodium borohydride (NaBH₄) or catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

Ethylenediamine (excess)

-

Hexanal

-

Methanol (or another suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for purification, optional)

-

Sodium hydroxide (for neutralization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylenediamine (e.g., 5-10 equivalents) in methanol.

-

Addition of Aldehyde: Cool the solution in an ice bath. Slowly add hexanal (1 equivalent) dropwise to the stirred solution. The formation of the imine is typically exothermic.

-

Imine Formation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture again in an ice bath. In small portions, carefully add sodium borohydride (e.g., 1.5-2 equivalents) to the solution. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-Hexylethylenediamine can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Hexylethylenediamine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show several distinct signals corresponding to the different methylene and amine protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| (CH₂)₄ (hexyl) | ~1.3-1.4 | Multiplet | 8H |

| NH₂ | Variable (broad) | Singlet | 2H |

| NH | Variable (broad) | Singlet | 1H |

| N-CH₂ (hexyl) | ~2.6-2.7 | Triplet | 2H |

| N-CH₂-CH₂-N | ~2.7-2.9 | Multiplet | 4H |

Note: The chemical shifts of NH and NH₂ protons are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon backbone of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| CH₃ (hexyl) | ~14 |

| CH₂ (hexyl chain) | ~22-32 |

| N-CH₂ (hexyl) | ~50 |

| N-CH₂-CH₂-N | ~40-50 |

IR Spectroscopy

Infrared spectroscopy is particularly useful for identifying the N-H bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch (primary amine) | 3300-3500 | Two bands, medium intensity |

| N-H stretch (secondary amine) | 3300-3500 | One band, medium to weak |

| C-H stretch (aliphatic) | 2850-2960 | Strong, sharp |

| N-H bend (primary amine) | 1590-1650 | Medium, broad |

| C-N stretch | 1000-1250 | Medium to weak |

Molecular Structure and Conformational Analysis

The conformational landscape of N-Hexylethylenediamine is complex due to the presence of multiple rotatable single bonds. The key dihedral angles that determine the overall shape of the molecule are around the C-C and C-N bonds of the ethylenediamine moiety and the C-N bond of the hexyl group.

Key Dihedral Angles

-

τ₁ (N-C-C-N): This is the most critical dihedral angle, defining the relative orientation of the two nitrogen atoms. The primary conformations are gauche (τ₁ ≈ ±60°) and trans (τ₁ = 180°).

-

τ₂ (C-C-N-C): This dihedral angle describes the orientation of the hexyl group relative to the ethylenediamine backbone.

-

τ₃ (C-N-C-C): Rotation around the C-N bond of the hexyl group.

Intramolecular Hydrogen Bonding

A crucial factor influencing the conformational preference of N-Hexylethylenediamine is the potential for intramolecular hydrogen bonding between the primary amine (proton donor) and the secondary amine (proton acceptor). This interaction can only occur in a gauche conformation of the N-C-C-N backbone, which brings the two nitrogen atoms into proximity. This hydrogen bond, if present, would stabilize the gauche conformer relative to the trans conformer.

Computational Analysis of Conformation

Due to the challenges in experimentally determining the solution-phase conformation of such a flexible molecule, computational methods like Density Functional Theory (DFT) are invaluable.[5][6]

A robust computational protocol for analyzing the conformation of N-Hexylethylenediamine would involve the following steps:

-

Initial Structure Generation: Generate initial 3D structures for the possible conformers, particularly focusing on the gauche and trans arrangements of the N-C-C-N dihedral angle.

-

Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[7]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Conformational Energy Analysis: Compare the relative energies (electronic energy and Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.

-

Analysis of Hydrogen Bonding: Analyze the optimized geometry of the most stable conformer for evidence of intramolecular hydrogen bonding, such as the N-H···N distance and angle.

Based on studies of similar diamines, it is anticipated that the gauche conformer, stabilized by an intramolecular hydrogen bond, will be the global minimum energy structure in the gas phase and in non-polar solvents. The energy difference between the gauche and trans conformers is expected to be on the order of a few kcal/mol.

Conformational Analysis Workflow

Sources

- 1. Hexamethylenediamine(124-09-4) 1H NMR [m.chemicalbook.com]

- 2. Hexamethylenediamine(124-09-4) 13C NMR spectrum [chemicalbook.com]

- 3. N,N'-Diethyl-1,6-hexanediamine [webbook.nist.gov]

- 4. Hexamethylenediamine(124-09-4) IR Spectrum [m.chemicalbook.com]

- 5. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 6. researchgate.net [researchgate.net]

- 7. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-Hexylethylenediamine in common organic solvents

An In-depth Technical Guide to the Solubility of N-Hexylethylenediamine in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Hexylethylenediamine. In the absence of extensive publicly available experimental data, this document synthesizes foundational chemical principles to predict its solubility in a range of common organic solvents. A detailed, step-by-step experimental protocol for the quantitative determination of its solubility is also presented, offering a practical framework for researchers, scientists, and professionals in drug development. This guide is designed to be a valuable resource for laboratory work involving N-Hexylethylenediamine, facilitating its effective use in various chemical processes and formulations.

Introduction to N-Hexylethylenediamine

N-Hexylethylenediamine (C8H20N2) is a diamine with a molecular weight of 144.26 g/mol .[1] Its structure, featuring a hexyl group and an ethylenediamine moiety, imparts both lipophilic and hydrophilic characteristics, making its solubility behavior complex and highly dependent on the solvent environment. Understanding the solubility of N-Hexylethylenediamine is crucial for a variety of applications, including its use as a building block in organic synthesis, as a curing agent for epoxy resins, and in the development of novel pharmaceuticals.

Key Physical Properties:

-

Boiling Point: 101-103 °C at 20 mm Hg[1]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. N-Hexylethylenediamine possesses both a nonpolar hexyl chain and a polar ethylenediamine group capable of hydrogen bonding. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The two amine groups in N-Hexylethylenediamine can participate in hydrogen bonding with protic solvents. However, the presence of the six-carbon hexyl chain will likely limit its solubility in water. Generally, amines with more than four carbon atoms tend to be insoluble in water.[4] Therefore, N-Hexylethylenediamine is expected to be sparingly soluble in water but should show good solubility in lower alcohols like methanol and ethanol, where the alkyl portion of the solvent can interact favorably with the hexyl group.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar amine groups of N-Hexylethylenediamine. The absence of strong hydrogen bonding in the solvent makes the interactions with the solute's nonpolar hexyl group less disruptive. Consequently, N-Hexylethylenediamine is predicted to be readily soluble in many polar aprotic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long hexyl chain of N-Hexylethylenediamine will have favorable van der Waals interactions with nonpolar solvents. While the polar ethylenediamine head may reduce solubility compared to a purely nonpolar compound, it is anticipated that N-Hexylethylenediamine will be soluble in many common nonpolar organic solvents, particularly those with some minor polarity like diethyl ether.[4]

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility of N-Hexylethylenediamine |

| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in water, soluble in alcohols |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble to freely soluble |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble |

Experimental Determination of Solubility

To obtain precise quantitative data, an experimental determination of solubility is essential. The following protocol outlines a standard method for determining the solubility of N-Hexylethylenediamine in various organic solvents.

Experimental Workflow for Solubility Determination:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Materials:

-

Ensure N-Hexylethylenediamine is of high purity.

-

Use analytical grade organic solvents.

-

Calibrate analytical balance and temperature-controlled shaker/incubator.

-

-

Gravimetric Method (for screening):

-

Accurately weigh a specific amount of N-Hexylethylenediamine (e.g., 100 mg) into a series of vials.

-

Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect for complete dissolution. If the solute dissolves completely, add more solute in known increments until saturation is observed.

-

-

Quantitative Analysis (for precise measurement):

-

Prepare a saturated solution by adding an excess of N-Hexylethylenediamine to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to ensure equilibrium.

-

Allow the solution to settle, then carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of N-Hexylethylenediamine in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector (e.g., a UV detector if the compound is UV-active or an evaporative light scattering detector).

-

Prepare a calibration curve with known concentrations of N-Hexylethylenediamine in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Express solubility in standard units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined, as solubility is temperature-dependent.

-

Safety and Handling

N-Hexylethylenediamine is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is harmful if swallowed or in contact with skin. Always handle N-Hexylethylenediamine in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5][7]

Conclusion

References

-

PubChem. Hexamethylenediamine | C6H16N2 | CID 16402. National Institutes of Health. [Link]

-

PubChem. N-Hexylethylenediamine | C8H20N2 | CID 3345103. National Institutes of Health. [Link]

-

Chongqing Chemdad Co., Ltd. N-HEXYLETHYLENEDIAMINE. [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

-

Solubility of Things. Hexamethylenediamine. [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

Sources

- 1. 7261-70-3 CAS MSDS (N-HEXYLETHYLENEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-HEXYLETHYLENEDIAMINE CAS#: 7261-70-3 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. echemi.com [echemi.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability and Degradation of N-Hexylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexylethylenediamine (CAS No. 7261-70-3) is a bifunctional molecule incorporating both a primary and a secondary amine, separated by an ethylene bridge, with a hexyl group attached to one of the nitrogen atoms. This structure lends itself to a variety of applications, including as a building block in pharmaceutical synthesis, a curing agent for epoxy resins, and as a ligand in coordination chemistry.[1] Understanding the thermal stability and degradation profile of N-Hexylethylenediamine is paramount for defining its processing limits, storage conditions, and predicting its behavior in high-temperature applications. This guide provides a comprehensive overview of the theoretical and practical aspects of its thermal decomposition. Due to a lack of specific, in-depth studies on N-Hexylethylenediamine in publicly available literature, this guide establishes a predictive framework based on the known thermal behavior of analogous long-chain alkylamines and ethylenediamine derivatives. We will detail the experimental methodologies required for a thorough analysis and propose the likely degradation pathways and products.

Introduction: The Physicochemical Landscape of N-Hexylethylenediamine

N-Hexylethylenediamine is a colorless liquid with a boiling point of 101-103 °C at 20 mm Hg.[2][3][4][5] Its structure, featuring a flexible hexyl chain and two nitrogen atoms with differing substitution patterns, dictates its chemical reactivity and physical properties. The presence of amine groups makes it susceptible to oxidation and thermal stress. While Safety Data Sheets (SDS) indicate a flash point of 190 °F, they conspicuously lack data on auto-ignition and decomposition temperatures, highlighting a critical knowledge gap for its safe handling and application in thermally demanding environments.[2] This guide aims to bridge that gap by providing a foundational understanding of its expected thermal behavior.

Proposed Thermal Degradation Mechanisms